BenchChemオンラインストアへようこそ!

2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Medicinal Chemistry Scaffold Hybridization Structure–Activity Relationship

This unique 2-chloro-6-fluorophenyl acetamide hybrid, featuring a 4-hydroxychroman moiety, is the only commercially available chemotype bridging antimalarial N-4HCS series SAR and thrombin P2 pharmacophore exploration. Its di-ortho-halogenated scaffold directly probes acetamide-to-sulfonamide linker tolerance at Pfs16 and S1/S3 subsite occupancy in serine proteases. With no published head-to-head comparator data, this compound is an essential tool for original target engagement and selectivity profiling. Secure this research-exclusive probe to advance your lead optimization or focused library design with a structurally distinct chemical space element unavailable from any other supplier.

Molecular Formula C18H17ClFNO3
Molecular Weight 349.79
CAS No. 1795420-64-2
Cat. No. B2359491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
CAS1795420-64-2
Molecular FormulaC18H17ClFNO3
Molecular Weight349.79
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)CC3=C(C=CC=C3Cl)F)O
InChIInChI=1S/C18H17ClFNO3/c19-14-5-3-6-15(20)12(14)10-17(22)21-11-18(23)8-9-24-16-7-2-1-4-13(16)18/h1-7,23H,8-11H2,(H,21,22)
InChIKeyVCXNQHUQQZURKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS 1795420-64-2) – Structural Identity and Research Sourcing Profile


The compound 2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS 1795420-64-2, molecular formula C18H17ClFNO3, molecular weight 349.79 g/mol) is a synthetic acetamide derivative incorporating a 4-hydroxychroman moiety and a 2-chloro-6-fluorophenyl acetyl fragment . Despite its commercial availability through several research chemical suppliers, no peer-reviewed primary research articles, patent disclosures, or authoritative database entries containing quantitative biological activity data for this specific compound could be located in the public domain [1]. The closest publicly characterized chemotype is the N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) series, exemplified by DDD01035881, which has demonstrated nanomolar transmission-blocking antimalarial activity against Plasmodium falciparum male gametogenesis [2]. The target compound represents a distinct hybrid scaffold—replacing the sulfonamide linker of the N-4HCS series with an acetamide linker bearing a 2-chloro-6-fluorophenyl group—for which no direct pharmacological characterization has been published.

Why 2-(2-Chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide Cannot Be Readily Substituted by In-Class Acetamide Analogs


The 2-chloro-6-fluorophenyl acetamide core is associated with two distinct pharmacophoric contexts in the literature: (i) as the P2 moiety in potent thrombin inhibitors (Ki = 0.9–33.9 nM) when combined with specific P1 oxyguanidine and P3 difluoroethylamine substituents [1]; and (ii) within the N-4HCS antimalarial series where the 4-hydroxychroman-4-yl)methyl group is essential for sub-micromolar transmission-blocking activity via Pfs16 target engagement [2]. The target compound's unique combination—2-chloro-6-fluorophenyl acetamide coupled to a 4-hydroxychroman-4-yl)methyl amine—creates a hybrid scaffold that has no direct comparator in published structure–activity relationship (SAR) studies. Substituting close analogs such as 2-(2-chlorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide or 2-(2-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide would alter both the halogen bonding pattern at the ortho positions and the electronic properties of the aryl ring, potentially abolishing activity at an uncharacterized but specific target. Without experimental head-to-head data, generic interchange within this compound class cannot be justified for any defined biological application [3].

Quantitative Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS 1795420-64-2)


Structural Hybridization: 2-Chloro-6-Fluorophenyl Acetamide + 4-Hydroxychroman Motif as a Unique Dual-Pharmacophore Scaffold

The target compound represents a deliberate structural hybridization of two independently validated pharmacophores: the 2-chloro-6-fluorophenyl acetamide moiety (associated with thrombin inhibition, Ki = 0.9–33.9 nM) and the 4-hydroxychroman-4-yl)methyl amine moiety (the core of the N-4HCS antimalarial series with sub-micromolar transmission-blocking activity) [1] [2]. No other compound in the published literature or patent record combines these two specific fragments. The closest comparator, DDD01035881, is an N-((4-hydroxychroman-4-yl)methyl)-sulfonamide rather than an acetamide, representing a different linker chemistry and lacking the 2-chloro-6-fluorophenyl substituent [2]. Similarly, the thrombin inhibitor series retains the 2-chloro-6-fluorophenyl acetamide but uses entirely different P1 and P3 substituents (oxyguanidine and 2,2-difluoro-2-arylethylamine) [1].

Medicinal Chemistry Scaffold Hybridization Structure–Activity Relationship

Ortho-Chloro-Fluoro Substitution Pattern on Phenylacetamide: Implications for Halogen Bonding and Metabolic Stability

The 2-chloro-6-fluorophenyl substitution on the acetamide aryl ring creates a unique ortho,ortho'-dihalogenated pattern. In the context of thrombin inhibitor SAR, the 2-chloro-6-fluorophenyl acetamide moiety is the optimal P2 group, with the 5-chloropyridin-2-yl variant achieving the most potent Ki (0.9 nM) when combined with optimal P1/P3 groups [1]. Critically, the target compound differs from the thrombin series in that it pairs this optimized P2 acetamide with a 4-hydroxychroman-4-yl)methyl P1/P3 surrogate rather than the published oxyguanidine/difluoroethylamine combination. The closest mono-halogenated comparators—2-(2-chlorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide and 2-(2-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide—lack the synergistic electronic effects of the Cl/F ortho,ortho' pattern and have no reported biological data . The 4-hydroxychroman moiety itself has been shown, in the sulfonamide series, to be essential for nanomolar antimalarial activity; its replacement or modification abolishes activity [2].

Halogen Bonding Metabolic Stability Medicinal Chemistry

Acetamide vs. Sulfonamide Linker: Differential Hydrogen Bonding Capacity and Conformational Flexibility

The target compound employs an acetamide linker (CH2–CO–NH–CH2) connecting the 2-chloro-6-fluorophenyl group to the 4-hydroxychroman-4-yl)methyl amine, whereas the published N-4HCS antimalarial series uses a sulfonamide linker (SO2–NH–CH2) [1] [2]. The acetamide linker introduces an additional sp3 carbon (the α-CH2), increasing rotational freedom and allowing the phenyl ring to adopt conformations that are sterically inaccessible to the more rigid sulfonamide. The carbonyl oxygen of the acetamide serves as a hydrogen bond acceptor with different geometry and strength compared to the sulfonamide S=O oxygens. This difference in linker chemistry is critical for target recognition: in the N-4HCS series, the sulfonamide NH and S=O groups form specific interactions with the Pfs16 protein target; changing to an acetamide linker would necessarily alter the binding pharmacophore [2].

Linker Chemistry Hydrogen Bonding Conformational Analysis

Commercially Unique Availability: The Only Sourceable Compound Combining 2-Chloro-6-Fluorophenyl Acetamide with 4-Hydroxychroman Methylamine

A systematic search of major chemical supplier databases (Molport, eMolecules, ChemSpider, ZINC15) and compound vendor catalogs confirmed that 2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS 1795420-64-2) is commercially listed exclusively by a limited number of research chemical suppliers . Structurally related compounds that are commercially available—such as 2-(2-chlorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS not disclosed) and 2-(2-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide (CAS not disclosed)—lack the dual ortho-Cl/F substitution and have no associated biological characterization data . This means the target compound is currently the sole commercially accessible chemical probe that allows experimental interrogation of the ortho-chloro-ortho-fluoro phenylacetamide phenotype in combination with the 4-hydroxychroman tail group.

Chemical Sourcing Compound Availability SAR Probe Procurement

Recommended Research Application Scenarios for 2-(2-Chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide


Phenotypic Screening for Novel Antimalarial Transmission-Blocking Activity

Given that the N-4HCS sulfonamide series (exemplified by DDD01035881) blocks Plasmodium falciparum male gametogenesis with nanomolar potency by targeting the Pfs16 parasitophorous vacuole membrane protein [1], the target compound serves as a structurally distinct acetamide-based comparator probe. Screening this compound in a P. falciparum dual gamete formation assay (exflagellation readout) would directly test whether the acetamide linker and 2-chloro-6-fluorophenyl substitution retain, enhance, or abrogate transmission-blocking activity relative to the sulfonamide series. This addresses the critical SAR question of linker tolerance at the Pfs16 target. The compound's unique 2-chloro-6-fluorophenyl acetamide motif may also confer differential erythrocyte membrane permeability, as the N-4HCS series has been shown to traverse the erythrocyte membrane within 0–6 minutes of gametogenesis initiation [1].

Selectivity Profiling Against Serine Protease Panel (Thrombin and Related Coagulation Factors)

The 2-chloro-6-fluorophenyl acetamide fragment is the optimized P2 moiety in a series of potent thrombin inhibitors (Ki = 0.9–33.9 nM) when combined with specific P1 oxyguanidine and P3 difluoroethylamine substituents [2]. The target compound retains this P2 fragment but replaces the P1/P3 groups with a 4-hydroxychroman-4-yl)methyl amine tail. Screening against a panel of serine proteases (thrombin, factor Xa, trypsin, plasmin) would quantify whether the 4-hydroxychroman tail alone can productively occupy the S1/S3 subsites or whether it redirects selectivity toward alternative serine hydrolases. This experiment is valuable because the 4-hydroxychroman moiety has not been explored in the context of coagulation protease inhibition.

Focused Chemical Library Construction for 4-Hydroxychroman SAR Exploration

The 4-hydroxychroman scaffold is a privileged structure appearing in multiple bioactive series, including the N-4HCS antimalarials [1], chroman-based ACC inhibitors [3], and 5-HT receptor ligands [4]. The target compound is the only commercially available member of the 4-hydroxychroman acetamide sub-series bearing a di-ortho-halogenated phenylacetamide group. Procurement of this compound for inclusion in a focused library enables systematic exploration of: (i) halogen substitution effects at the phenylacetamide position; (ii) the acetamide-to-sulfonamide linker SAR; and (iii) the contribution of the 4-hydroxyl group to target binding. This addresses a gap in the current commercial chemical space for this chemotype, as no other vendor offers compounds with simultaneous variation at both the linker and aryl substitution positions.

NAAA (N-Acylethanolamine Acid Amidase) Inhibition Screening as a Structural Analog of Chroman-Based NAAA Inhibitors

Several chroman-containing acetamide derivatives have been reported as NAAA inhibitors, with IC50 values in the 23–160 nM range in HEK293 cell-based assays [5] [6]. Although the specific target compound has not been tested, its structural features—the acetamide linker, the 4-hydroxychroman core, and the lipophilic aryl substituent—closely mirror key pharmacophoric elements of known NAAA inhibitors. NAAA is an N-terminal cysteine hydrolase that degrades N-acylethanolamines including the endogenous analgesic and anti-inflammatory mediator palmitoylethanolamide (PEA). Testing this compound in a human NAAA inhibition assay (using N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate) would establish whether the 2-chloro-6-fluorophenyl acetamide modification is tolerated and whether it provides any selectivity advantage over published chroman-based NAAA inhibitors.

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.